MB-28767

Description

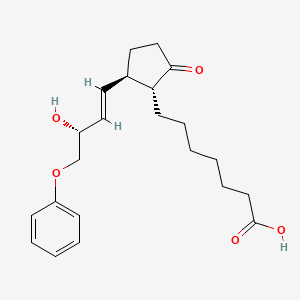

Structure

3D Structure

Properties

CAS No. |

80558-61-8 |

|---|---|

Molecular Formula |

C22H30O5 |

Molecular Weight |

374.5 g/mol |

IUPAC Name |

7-[(1R,2R)-2-[(E,3R)-3-hydroxy-4-phenoxybut-1-enyl]-5-oxocyclopentyl]heptanoic acid |

InChI |

InChI=1S/C22H30O5/c23-18(16-27-19-8-4-3-5-9-19)14-12-17-13-15-21(24)20(17)10-6-1-2-7-11-22(25)26/h3-5,8-9,12,14,17-18,20,23H,1-2,6-7,10-11,13,15-16H2,(H,25,26)/b14-12+/t17-,18+,20+/m0/s1 |

InChI Key |

NZGFSDWJUZOAAX-KAVAACISSA-N |

Isomeric SMILES |

C1CC(=O)[C@@H]([C@H]1/C=C/[C@H](COC2=CC=CC=C2)O)CCCCCCC(=O)O |

Canonical SMILES |

C1CC(=O)C(C1C=CC(COC2=CC=CC=C2)O)CCCCCCC(=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

11-deoxy-16-phenoxy-17,18,19,20-tetranor-PGE1 11-deoxy-16-phenoxy-17,18,19,20-tetranorprostaglandin E1 DPT-prostaglandin E1 M and B 28,767 M and B 28767 M and B-28767 M and B28767 MB-28767 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of MB-28767

For Researchers, Scientists, and Drug Development Professionals

Abstract

MB-28767 is a potent and selective prostaglandin receptor agonist, with primary activity at the EP3 receptor subtype and notable activity at the EP4 receptor. As a synthetic analog of prostaglandin E2 (PGE2), it modulates distinct intracellular signaling cascades, positioning it as a valuable tool for investigating the physiological and pathological roles of these receptors. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its binding affinity, functional potency, and the downstream signaling pathways it modulates. Detailed experimental protocols for key assays and visualizations of the signaling pathways are provided to facilitate further research and drug development efforts.

Core Mechanism of Action: Dual Agonism at EP3 and EP4 Receptors

This compound primarily functions as a high-affinity agonist for the prostaglandin EP3 receptor, a G-protein coupled receptor (GPCR) that is typically coupled to the inhibitory G-protein, Gαi.[1] Activation of the EP3 receptor by this compound leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic adenosine monophosphate (cAMP).[2] This reduction in cAMP modulates the activity of downstream effectors such as Protein Kinase A (PKA).

In addition to its potent activity at the EP3 receptor, this compound also demonstrates full agonism at the human EP4 receptor.[3] The EP4 receptor is predominantly coupled to the stimulatory G-protein, Gαs, and its activation leads to an increase in intracellular cAMP levels.[4][5] This dual activity suggests that the net cellular effect of this compound can be complex and context-dependent, influenced by the relative expression levels of EP3 and EP4 receptors in a given cell or tissue.

Quantitative Pharmacological Profile

The pharmacological properties of this compound have been characterized through radioligand binding assays and functional assays. The following tables summarize the available quantitative data on its binding affinity and functional potency.

Table 1: Binding Affinity of this compound at Mouse Prostanoid Receptors

| Receptor Subtype | Binding Affinity (Ki, nM) |

| EP3 | 0.6 - 3.7 |

| EP1 | 120 |

| EP2 | >1000 |

| EP4 | >1000 |

| FP | >1000 |

| IP | >1000 |

| DP | >1000 |

| TP | >1000 |

Data from studies on stably expressed mouse prostanoid receptors in Chinese hamster ovary (CHO) cells.

Table 2: Functional Potency of this compound at Human EP4 Receptor

| Receptor Subtype | Agonist Activity | Potency (pEC50) |

| EP4 | Full Agonist | 7.8 |

pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.[3]

Signaling Pathways Modulated by this compound

The activation of EP3 and EP4 receptors by this compound initiates distinct downstream signaling cascades.

EP3 Receptor Signaling

The primary signaling pathway for the EP3 receptor involves coupling to the inhibitory G-protein, Gαi. This leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. However, the EP3 receptor is known for its ability to couple to multiple G-proteins, leading to diverse signaling outcomes.[6] Some isoforms of the EP3 receptor can also couple to Gαs, leading to an increase in cAMP, or Gα12/13, activating the Rho signaling pathway.[6] The specific signaling cascade activated by this compound through the EP3 receptor can be cell-type dependent.

EP4 Receptor Signaling

The EP4 receptor predominantly couples to the stimulatory G-protein, Gαs, leading to the activation of adenylyl cyclase and an increase in intracellular cAMP.[4][5] This elevated cAMP activates PKA, which in turn phosphorylates various downstream targets to elicit a cellular response. Emerging evidence suggests that the EP4 receptor can also couple to Gαi and activate other signaling pathways, such as the phosphatidylinositol 3-kinase (PI3K)-Akt pathway.[4][5]

Detailed Experimental Protocols

The characterization of this compound's mechanism of action relies on two key experimental approaches: radioligand binding assays to determine binding affinity and functional assays to measure agonist potency.

Radioligand Binding Assay (Competitive Inhibition)

This protocol is designed to determine the binding affinity (Ki) of this compound for prostanoid receptors by measuring its ability to compete with a radiolabeled ligand.

Workflow Diagram:

Methodology:

-

Cell Culture and Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO) cells stably expressing the mouse prostanoid receptor of interest (e.g., EP1, EP2, EP3, EP4).

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce homogenizer.

-

Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 48,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add the following components in order:

-

Assay buffer (50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).

-

A fixed concentration of the appropriate radioligand (e.g., [3H]PGE2).

-

Increasing concentrations of unlabeled this compound (typically from 10^-11 to 10^-5 M).

-

Cell membrane preparation (typically 20-50 µg of protein per well).

-

-

Incubate the plate at a specific temperature (e.g., 25°C or 30°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

To determine non-specific binding, a parallel set of wells should contain a high concentration of an unlabeled standard ligand (e.g., 10 µM PGE2).

-

-

Separation and Quantification:

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain specific binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Functional Assay

This protocol is used to determine the functional potency (EC50) of this compound as an agonist at EP3 (inhibitory) and EP4 (stimulatory) receptors by measuring changes in intracellular cAMP levels.

Workflow Diagram:

Methodology:

-

Cell Culture:

-

Seed cells (e.g., HEK293 or CHO) stably or transiently expressing the human EP3 or EP4 receptor into a 96-well plate and culture overnight.

-

-

Cell Stimulation:

-

Wash the cells with a serum-free medium or a suitable assay buffer.

-

For EP4 (Gs-coupled) receptor agonism:

-

Add increasing concentrations of this compound to the cells.

-

Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

-

-

For EP3 (Gi-coupled) receptor agonism:

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add a fixed concentration of an adenylyl cyclase activator (e.g., forskolin) to elevate basal cAMP levels.

-

Simultaneously or subsequently, add increasing concentrations of this compound.

-

Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

-

-

-

cAMP Detection:

-

Lyse the cells according to the manufacturer's protocol of the chosen cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based assays).

-

Perform the assay to measure the intracellular cAMP concentration in each well.

-

-

Data Analysis:

-

Plot the measured cAMP levels against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of this compound that produces 50% of the maximal response).

-

For EP3 agonism, the response will be an inhibition of the forskolin-stimulated cAMP production.

-

Conclusion

This compound is a valuable pharmacological tool for the study of prostaglandin EP3 and EP4 receptor signaling. Its high potency and selectivity for the EP3 receptor, coupled with its full agonism at the EP4 receptor, allow for the dissection of the complex roles of these receptors in various physiological and disease states. The detailed methodologies and signaling pathway diagrams provided in this guide are intended to support researchers in designing and interpreting experiments aimed at further elucidating the mechanism of action of this compound and the broader implications of EP receptor modulation in drug discovery.

References

- 1. Prostaglandin EP3 receptor - Wikipedia [en.wikipedia.org]

- 2. What are EP3 agonists and how do they work? [synapse.patsnap.com]

- 3. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The prostanoid EP4 receptor and its signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Prostaglandin E2 receptor EP4 is involved in the cell growth and invasion of prostate cancer via the cAMP‑PKA/PI3K‑Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Prostaglandin receptors: advances in the study of EP3 receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: MB-28767 and its Binding Affinity for the EP3 Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

MB-28767 is a potent and selective synthetic agonist for the E-type prostanoid receptor 3 (EP3). The EP3 receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is the principal receptor for the endogenous prostaglandin E2 (PGE2). The interaction of agonists with the EP3 receptor initiates a cascade of intracellular signaling events with diverse physiological and pathological implications, including roles in inflammation, pain, cardiovascular function, and gastric acid secretion. Understanding the binding affinity and mechanism of action of selective agonists like this compound is crucial for the development of novel therapeutics targeting the EP3 receptor. This technical guide provides a comprehensive overview of the binding characteristics of this compound to the EP3 receptor, detailed experimental protocols for assessing this interaction, and an exploration of the downstream signaling pathways.

Quantitative Data: Binding Affinity of this compound for the Human EP3 Receptor

The binding affinity of a ligand for its receptor is a critical parameter in drug discovery, indicating the concentration of the compound required to bind to half of the available receptors. This is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower Ki or IC50 value signifies a higher binding affinity.

Based on available data, a compound structurally related to or identical with this compound has been characterized for its binding to the human EP3 receptor. The key quantitative data is summarized in the table below.

| Compound Identifier | Receptor | Cell Line | Assay Type | Binding Affinity (Ki) | Source |

| BDBM50125415 | Human EP3 | HEK293 (EBNA) | Radioligand Displacement Assay | 700 nM | Merck Frosst Centre For Therapeutic Research |

Table 1: Binding Affinity of a Ligand Structurally Related to this compound for the Human EP3 Receptor.

Experimental Protocols

The determination of the binding affinity of this compound for the EP3 receptor is typically achieved through a competitive radioligand binding assay. This method measures the ability of the unlabeled compound (this compound) to displace a radiolabeled ligand that is known to bind to the EP3 receptor with high affinity.

Cell Culture and Membrane Preparation

Objective: To obtain a source of human EP3 receptors for the binding assay.

Materials:

-

Human Embryonic Kidney 293 (HEK293) cells stably expressing the Epstein-Barr Nuclear Antigen (EBNA).

-

Expression vector containing the cDNA for the human EP3 receptor.

-

Cell culture medium (e.g., DMEM supplemented with 10% FBS, antibiotics).

-

Phosphate-buffered saline (PBS).

-

Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

-

Dounce homogenizer.

-

High-speed centrifuge.

Protocol:

-

Transfection: HEK293 (EBNA) cells are transfected with the expression vector containing the human EP3 receptor cDNA using a suitable transfection reagent.

-

Cell Culture: Transfected cells are cultured under standard conditions (37°C, 5% CO2) to allow for receptor expression.

-

Cell Harvesting: Once confluent, the cells are washed with ice-cold PBS and harvested by scraping.

-

Cell Lysis: The cell pellet is resuspended in ice-cold lysis buffer.

-

Homogenization: The cells are lysed using a Dounce homogenizer to release the cell membranes.

-

Membrane Isolation: The homogenate is centrifuged at a low speed to remove nuclei and intact cells. The supernatant is then subjected to high-speed centrifugation to pellet the cell membranes.

-

Membrane Resuspension: The membrane pellet is resuspended in a suitable assay buffer and the protein concentration is determined using a standard protein assay (e.g., Bradford or BCA assay). The prepared membranes are stored at -80°C until use.

Radioligand Binding Assay (Competitive Inhibition)

Objective: To determine the Ki of this compound for the human EP3 receptor.

Materials:

-

Prepared cell membranes expressing the human EP3 receptor.

-

Radiolabeled ligand (e.g., [³H]-PGE2).

-

Unlabeled this compound at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl2 and bovine serum albumin).

-

96-well microplates.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation cocktail.

-

Scintillation counter.

Protocol:

-

Assay Setup: In a 96-well microplate, add the following components in order:

-

Assay buffer.

-

A fixed concentration of the radiolabeled ligand (typically at or below its Kd value for the EP3 receptor).

-

Increasing concentrations of unlabeled this compound (the competitor).

-

A fixed amount of the prepared cell membranes.

-

-

Incubation: The plate is incubated for a specific time (e.g., 60-120 minutes) at a controlled temperature (e.g., room temperature or 30°C) to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration of the assay mixture through glass fiber filters using a filtration apparatus. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.

-

Washing: The filters are washed rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Radioactivity Measurement: The filters are placed in scintillation vials with scintillation cocktail, and the amount of radioactivity is measured using a scintillation counter.

-

Data Analysis: The data is analyzed to determine the IC50 value of this compound, which is the concentration of the compound that inhibits 50% of the specific binding of the radiolabeled ligand. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant for the receptor.

Below is a graphical representation of the experimental workflow.

EP3 Receptor Signaling Pathways

The EP3 receptor is known for its complex signaling capabilities, primarily due to its ability to couple to multiple types of G proteins, leading to the activation of various downstream effector pathways. The primary signaling mechanism involves coupling to the inhibitory G protein, Gi, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. However, different splice variants of the EP3 receptor can also couple to Gs (stimulatory G protein), leading to an increase in cAMP, or to G12/G13, activating the Rho signaling pathway.

The signaling cascades initiated by the activation of the EP3 receptor by an agonist like this compound are depicted in the following diagram.

Conclusion

This compound serves as a valuable pharmacological tool for investigating the physiological and pathological roles of the EP3 receptor. Its selective agonist activity allows for the specific interrogation of EP3-mediated signaling pathways. The quantitative binding data and the detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working on the modulation of the EP3 receptor for therapeutic benefit. Further characterization of the interactions between selective ligands like this compound and the various EP3 receptor isoforms will continue to enhance our understanding of this complex and clinically relevant signaling system.

Unveiling MB-28767: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

MB-28767, also known as M&B 28767, is a potent and selective agonist for the Prostaglandin E2 (PGE2) receptor subtype 3 (EP3). Its discovery has provided a valuable pharmacological tool for investigating the diverse physiological and pathophysiological roles of the EP3 receptor. This document provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, with a focus on its mechanism of action and the experimental methodologies used to elucidate its activity.

Discovery and Scientific Context

This compound emerged from research focused on developing stable and selective analogs of prostaglandins to dissect the functions of their various receptors. The compound was developed by scientists at the pharmaceutical company Rhône-Poulenc. While the specific details of the initial screening cascade that led to the identification of this compound are not extensively published in publicly available literature, its creation was part of a broader effort in medicinal chemistry to design prostanoid receptor ligands with improved selectivity and pharmacokinetic profiles compared to the endogenous ligand, PGE2.

The primary value of this compound lies in its selectivity for the EP3 receptor. PGE2 itself is a promiscuous ligand, activating multiple EP receptor subtypes (EP1, EP2, EP3, and EP4), each coupled to different intracellular signaling pathways. This lack of selectivity makes it challenging to attribute a specific physiological response to the activation of a single receptor subtype. The development of selective agonists like this compound was a critical step forward, enabling researchers to probe the specific functions of the EP3 receptor in various biological systems.

Chemical Synthesis

A plausible synthetic route, based on common strategies for prostaglandin E series analogs, would likely involve:

-

Core Synthesis: Formation of a suitably functionalized cyclopentenone precursor. This is often the most complex part of the synthesis, establishing the correct stereochemistry of the substituents on the five-membered ring.

-

ω-Side Chain Introduction: Addition of the lower side chain, often via a conjugate addition of an organocuprate reagent to the enone. This step is crucial for setting the stereochemistry at C15.

-

α-Side Chain Introduction: Attachment of the upper carboxylic acid-containing side chain. This is commonly achieved through a Wittig reaction or a related olefination strategy with the ketone of the cyclopentanone ring.

-

Functional Group Manipulations: Deprotection of protecting groups and any necessary functional group interconversions to yield the final product.

The synthesis of prostaglandin analogs is a well-established field of organic chemistry, and numerous methodologies have been developed to achieve high stereoselectivity and overall yield.

Biological Activity and Mechanism of Action

This compound is a selective agonist of the EP3 receptor, a G-protein coupled receptor (GPCR). The EP3 receptor is unique among the PGE2 receptors as it primarily couples to the inhibitory G-protein, Gi.

Signaling Pathway

The activation of the EP3 receptor by this compound initiates a signaling cascade that leads to the inhibition of adenylyl cyclase. This, in turn, results in a decrease in the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP). This mechanism is antagonistic to the signaling of EP2 and EP4 receptors, which couple to the stimulatory G-protein, Gs, and increase cAMP levels.

Quantitative Biological Data

The biological activity of this compound has been characterized in various in vitro and in vivo studies. The following table summarizes key quantitative data from the literature.

| Parameter | Value | Cell/Tissue Type | Reference |

| Binding Affinity (Ki) | |||

| EP3 Receptor | Data not available | ||

| Functional Activity (EC50/IC50) | |||

| Inhibition of forskolin-stimulated cAMP | ~10 nM | Human monocytes | Meja et al., 1997 |

| Inhibition of LPS-induced TNF-α release | ~30 nM | Human monocytes | Meja et al., 1997 |

Experimental Protocols

The following are representative experimental protocols that have been used to characterize the biological activity of this compound.

Measurement of cAMP Levels

This protocol is based on the methodology used to determine the effect of this compound on intracellular cAMP accumulation.

Protocol:

-

Cell Preparation: Isolate human peripheral blood monocytes using standard density gradient centrifugation. Wash the cells and resuspend them in a suitable buffer such as Hank's Balanced Salt Solution (HBSS) containing a phosphodiesterase inhibitor like 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.

-

Treatment: Aliquot the cell suspension into tubes. Pre-incubate the cells with varying concentrations of this compound or vehicle control for a defined period (e.g., 15 minutes) at 37°C.

-

Stimulation: Add a known concentration of forskolin, a direct activator of adenylyl cyclase, to all tubes (except for the basal control) to stimulate cAMP production. Incubate for a further specified time (e.g., 10 minutes).

-

Lysis and Quantification: Terminate the reaction by adding a lysis buffer. The intracellular cAMP levels in the cell lysates are then quantified using a commercially available enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit.

-

Data Analysis: Construct a concentration-response curve for this compound's inhibition of forskolin-stimulated cAMP accumulation and calculate the IC50 value.

Measurement of TNF-α Release

This protocol outlines the methodology to assess the effect of this compound on lipopolysaccharide (LPS)-induced cytokine release.

Protocol:

-

Cell Culture: Isolate and culture human monocytes in appropriate multi-well plates.

-

Treatment: Pre-treat the cells with various concentrations of this compound or vehicle for a specified duration (e.g., 30 minutes).

-

Induction: Add lipopolysaccharide (LPS) to the wells to stimulate the production and release of Tumor Necrosis Factor-alpha (TNF-α). Incubate for an extended period (e.g., 4-18 hours).

-

Sample Collection and Analysis: Collect the culture supernatants. The concentration of TNF-α in the supernatants is then measured using a specific enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: Determine the inhibitory effect of this compound on LPS-induced TNF-α release and calculate the IC50 value.

Therapeutic Potential and Research Applications

The selective activation of the EP3 receptor by this compound has implications for several therapeutic areas, including:

-

Inflammation and Pain: The EP3 receptor is involved in the modulation of inflammatory responses and nociception. Selective agonists could have therapeutic potential in certain inflammatory conditions.

-

Gastric Protection: EP3 receptor activation is known to play a role in protecting the gastric mucosa.

-

Cardiovascular System: The EP3 receptor is expressed in platelets and vascular smooth muscle, suggesting a role in thrombosis and blood pressure regulation.

As a research tool, this compound continues to be valuable for elucidating the complex and sometimes opposing roles of PGE2 in health and disease. Its selectivity allows for the precise investigation of EP3 receptor-mediated signaling pathways and their downstream physiological effects.

Conclusion

This compound is a key pharmacological agent for the study of EP3 receptor biology. Its discovery as a selective agonist has enabled significant advances in our understanding of the diverse roles of this prostaglandin receptor. While detailed information on its initial discovery and synthesis remains somewhat limited in the public domain, its well-characterized biological activity and the experimental protocols established for its evaluation provide a solid foundation for its continued use in drug discovery and biomedical research. The data and methodologies presented in this guide offer a comprehensive resource for scientists and researchers working in the field of prostanoid pharmacology and related therapeutic areas.

MB-28767: An In-depth Technical Guide to its Biological Activity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

MB-28767 is a synthetic prostanoid that has been characterized as a potent and selective E-prostanoid receptor 3 (EP3) agonist.[1] This technical guide provides a comprehensive overview of the biological activity of this compound, including its receptor selectivity, associated signaling pathways, and the experimental protocols used to characterize its function. While initial reports suggested potential activity at other prostanoid receptors, the current body of evidence points to the EP3 receptor as its primary target. This document aims to serve as a detailed resource for researchers and professionals in drug development exploring the therapeutic potential and mechanistic intricacies of EP3 receptor modulation.

Quantitative Data Summary

| Compound | Target Receptor | Activity | Quantitative Data | Reference |

| This compound | EP3 | High-potency agonist | Not available | [1] |

| This compound | TP | Moderate agonist | Not available |

Signaling Pathways

This compound exerts its biological effects by activating the EP3 receptor, a G-protein coupled receptor (GPCR) with complex signaling capabilities. The EP3 receptor can couple to multiple G-protein families, leading to a variety of downstream cellular responses. The primary signaling pathways associated with EP3 and the potentially secondary TP receptor are detailed below.

EP3 Receptor Signaling

The EP3 receptor is unique among the E-prostanoid receptors in its ability to couple to various G-proteins, including Gαi, Gαs, and Gα12/13. This promiscuous coupling allows for a diverse range of intracellular signaling events upon agonist binding.[2]

-

Gαi Coupling: This is the most predominantly reported pathway for EP3 receptor activation. Coupling to Gαi leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[2]

-

Calcium Mobilization: The EP3 receptor can also signal through pathways that lead to an increase in intracellular calcium concentration ([Ca2+]i).[2]

-

Gαs and Gα12/13 Coupling: There is evidence to suggest that under certain conditions, the EP3 receptor can couple to Gαs, leading to the stimulation of adenylyl cyclase and an increase in cAMP. Furthermore, coupling to Gα12/13 can activate the Rho signaling pathway, which is involved in the regulation of cell morphology and migration.[2]

References

In Vitro Characterization of MB-28767: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro pharmacology of MB-28767, a potent and selective prostaglandin E2 receptor subtype 3 (EP3) agonist. This document is intended to serve as a comprehensive resource for scientists engaged in drug discovery and development, offering detailed experimental protocols, quantitative data, and visualization of the associated signaling pathways.

Core Compound Information

This compound is a synthetic compound that acts as a selective agonist for the EP3 receptor, a member of the G-protein coupled receptor (GPCR) family.[1] The natural ligand for this receptor is prostaglandin E2 (PGE2).[1] The EP3 receptor is involved in a wide array of physiological processes, and its modulation is a key area of interest for therapeutic intervention.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound and the natural ligand PGE2 in relation to the EP3 receptor. The data has been compiled from various in vitro studies to provide a comparative overview.

| Compound | Parameter | Value | Receptor Subtype | Assay Type |

| PGE2 | Kd | 0.3 nM | EP3 | Radioligand Binding Assay |

| This compound | EC50 | 15 nM | EP3 | In Vitro Functional Assay |

Note: Quantitative in vitro data for this compound is limited in publicly available literature. The provided EC50 value is a key indicator of its potency. Further in-house characterization is recommended for specific research applications.

Signaling Pathways of this compound at the EP3 Receptor

This compound, upon binding to the EP3 receptor, can initiate multiple intracellular signaling cascades due to the receptor's ability to couple to various G proteins. The primary signaling pathway involves the Gi alpha subunit, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[2] Additionally, the EP3 receptor can couple to Gs and G12/13 proteins, although these are generally considered secondary pathways.

Below are Graphviz diagrams illustrating the key signaling pathways activated by this compound.

Experimental Protocols

Detailed below are representative protocols for key in vitro assays used to characterize EP3 receptor agonists like this compound. These protocols are provided as a guide and may require optimization for specific cell lines and experimental conditions.

Radioligand Binding Assay (Competition)

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the EP3 receptor.

Materials:

-

HEK293 cells stably expressing the human EP3 receptor

-

Cell membrane preparation from the above cells

-

[³H]-PGE2 (Radioligand)

-

This compound (Test Compound)

-

Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

-

Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Unlabeled PGE2 (for non-specific binding determination)

-

96-well microplates

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Membrane Preparation: Culture and harvest HEK293-EP3 cells. Homogenize cells in lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in binding buffer to a final protein concentration of 20-40 µ g/well .

-

Assay Setup: To each well of a 96-well plate, add in the following order:

-

50 µL of binding buffer (for total binding) or 50 µL of a high concentration of unlabeled PGE2 (e.g., 10 µM, for non-specific binding) or 50 µL of varying concentrations of this compound.

-

50 µL of [³H]-PGE2 (at a concentration close to its Kd, e.g., 1 nM).

-

100 µL of the membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Functional Assay: cAMP Measurement

This assay measures the ability of this compound to inhibit the production of cyclic AMP (cAMP) in response to a stimulator of adenylyl cyclase, such as forskolin.

Materials:

-

CHO-K1 or HEK293 cells stably expressing the human EP3 receptor

-

Cell culture medium

-

Forskolin

-

This compound (Test Compound)

-

IBMX (a phosphodiesterase inhibitor)

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)

-

96-well or 384-well microplates

Procedure:

-

Cell Plating: Seed the EP3-expressing cells into microplates at a predetermined density and allow them to attach overnight.

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer containing IBMX.

-

Assay:

-

Aspirate the culture medium from the cells.

-

Add the this compound dilutions to the wells and pre-incubate for 15-30 minutes at 37°C.

-

Add forskolin to all wells (except for the basal control) at a final concentration that elicits a sub-maximal stimulation of cAMP production (e.g., 1-10 µM).

-

Incubate for 30-60 minutes at 37°C.

-

-

cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

-

Data Analysis: Plot the measured cAMP levels against the log concentration of this compound to generate a dose-response curve and determine the IC50 value for the inhibition of forskolin-stimulated cAMP production.

References

In-Depth Technical Guide: MB-28767 Downstream Signaling Pathways

An extensive search for the compound "MB-28767" has yielded no specific information regarding its downstream signaling pathways, mechanism of action, or biological targets in publicly available scientific literature and databases.

This suggests that "this compound" may be one of the following:

-

An internal research compound: The designation may be an internal code used within a specific pharmaceutical company or research institution that has not yet been disclosed in public-facing research.

-

A very recent discovery: The compound may be a novel entity with research findings that have not yet been published.

-

A misnomer or incorrect designation: There is a possibility that the identifier "this compound" is inaccurate or refers to a compound more commonly known by another name.

Consequently, it is not possible to provide an in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams as requested.

To enable the creation of the requested technical guide, further information is required, specifically:

-

The biological target(s) of this compound: Identifying the protein, receptor, or enzyme that this compound interacts with is the first step in understanding its signaling cascade.

-

The general class of compound: Knowing whether this compound is an inhibitor, agonist, or modulator of a specific pathway would allow for searches of analogous compounds and their known signaling mechanisms.

-

Any associated publications or patents: If any scientific literature or patent applications mention this compound, they would provide the foundational information needed to build this guide.

Without this fundamental information, any attempt to describe the downstream signaling pathways of this compound would be purely speculative and would not meet the standards of a technical guide for researchers and drug development professionals.

We recommend verifying the compound identifier and searching for any preliminary research or documentation that could provide a starting point for a detailed investigation of its signaling pathways. Once a biological target or a key publication is identified, a comprehensive technical guide can be developed.

No Publicly Available Pharmacokinetic Data for MB-28767

A comprehensive search for the pharmacokinetics of the compound designated MB-28767 has yielded no publicly available data. Information regarding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as details of any clinical or preclinical studies, are not present in accessible scientific literature, clinical trial registries, or other public databases.

This absence of information suggests that this compound may be an internal designation for a compound in the very early stages of drug discovery and development, and information regarding its properties has not yet been publicly disclosed. It is also possible that the designation is incorrect or outdated.

Due to the lack of available data, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create the requested visualizations related to the pharmacokinetics of this compound at this time. Further information would be required to proceed with a detailed analysis.

MB-28767: A Technical Guide to its Selectivity for EP Receptor Subtypes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of MB-28767 for the four prostaglandin E2 (PGE2) receptor subtypes: EP1, EP2, EP3, and EP4. The information presented herein is intended to support research and drug development efforts by providing detailed quantitative data, experimental methodologies, and visual representations of key biological pathways and experimental workflows.

Core Data Summary: Binding Affinity and Functional Activity

This compound exhibits a high degree of selectivity for the EP3 receptor subtype. The following table summarizes the available quantitative data for the binding affinity (Ki) and functional activity (EC50/IC50) of this compound at the four EP receptor subtypes.

| Receptor Subtype | Binding Affinity (Ki) | Functional Activity (EC50/IC50) |

| EP1 | 120 nM | Data not available |

| EP2 | No significant binding | Data not available |

| EP3 | 0.6 - 3.7 nM | Potent agonist activity |

| EP4 | No significant binding | Data not available |

Note: The binding affinity data is derived from studies on mouse prostanoid receptors expressed in Chinese hamster ovary (CHO) cells.

Signaling Pathways of EP Receptors

The four EP receptor subtypes are G-protein coupled receptors (GPCRs) that mediate the diverse physiological effects of PGE2 through distinct signaling pathways. Understanding these pathways is crucial for interpreting the functional consequences of selective receptor modulation.

Experimental Protocols

The determination of binding affinity and functional activity of compounds like this compound relies on standardized in vitro assays. Below are detailed methodologies for two key experimental approaches.

Radioligand Binding Assay (Competitive)

This assay is employed to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Detailed Methodology:

-

Membrane Preparation:

-

Cells (e.g., CHO or HEK293) stably expressing the human or rodent EP receptor subtype of interest are cultured and harvested.

-

The cells are homogenized in a lysis buffer and subjected to centrifugation to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in a suitable assay buffer. The protein concentration is determined using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

The assay is typically performed in a 96-well plate format.

-

To each well, the following are added in order:

-

Assay buffer.

-

A fixed concentration of a suitable radioligand (e.g., [³H]PGE2). The concentration is typically chosen to be close to its dissociation constant (Kd) for the receptor.

-

A range of concentrations of the unlabeled test compound (this compound).

-

The prepared cell membranes.

-

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled standard ligand.

-

The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.

-

-

Separation and Quantification:

-

The incubation is terminated by rapid vacuum filtration through a glass fiber filter mat, which traps the cell membranes with the bound radioligand.

-

The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified using a liquid scintillation counter.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data are plotted as the percentage of specific binding versus the logarithm of the test compound concentration.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

-

The binding affinity (Ki) of the test compound is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assay: cAMP Measurement

For EP2 and EP4 receptors, which couple to Gs to stimulate adenylyl cyclase, and for the EP3 receptor, which couples to Gi to inhibit adenylyl cyclase, measuring changes in intracellular cyclic AMP (cAMP) levels is a common method to assess functional activity.

Detailed Methodology:

-

Cell Culture and Plating:

-

Cells stably expressing the EP receptor subtype of interest are seeded into 96-well or 384-well plates and cultured to an appropriate confluency.

-

-

Compound Treatment:

-

The cell culture medium is removed, and the cells are washed with a suitable assay buffer.

-

For Gs-coupled receptors (EP2, EP4), cells are incubated with varying concentrations of the test compound (this compound).

-

For Gi-coupled receptors (EP3), cells are pre-incubated with varying concentrations of the test compound before being stimulated with a known adenylyl cyclase activator, such as forskolin.

-

-

Cell Lysis and cAMP Quantification:

-

After the incubation period, the cells are lysed to release intracellular cAMP.

-

The concentration of cAMP in the cell lysate is determined using a variety of commercially available kits, which are often based on competitive immunoassays (e.g., HTRF®, LANCE®, or ELISA) or bioluminescent reporter systems.

-

-

Data Analysis:

-

The cAMP levels are plotted against the logarithm of the test compound concentration.

-

For agonists, the concentration that produces 50% of the maximal response (EC50) is determined.

-

For antagonists, the concentration that inhibits 50% of the agonist-induced response (IC50) is determined.

-

Conclusion

The available data strongly indicate that this compound is a potent and highly selective agonist for the EP3 receptor. Its low affinity for the EP1 receptor and lack of significant binding to EP2 and EP4 receptors underscore its utility as a pharmacological tool for investigating the specific roles of the EP3 receptor in various physiological and pathological processes. The experimental protocols detailed in this guide provide a framework for the further characterization of this and other selective prostanoid receptor ligands.

MB-28767: A Technical Guide to a Selective EP3 Receptor Chemical Probe

For Researchers, Scientists, and Drug Development Professionals

Introduction

The prostaglandin E2 (PGE2) receptor 3 (EP3) is a G-protein coupled receptor (GPCR) that plays a crucial role in a wide range of physiological and pathological processes. As one of the four subtypes of the PGE2 receptor, the EP3 receptor is involved in inflammation, pain, fever, gastric acid secretion, and uterine contractions. A notable characteristic of the EP3 receptor is the existence of multiple isoforms generated through alternative splicing of the PTGER3 gene. These isoforms share identical ligand-binding and transmembrane domains but possess distinct intracellular C-terminal tails, leading to differential coupling to G-proteins and subsequent downstream signaling pathways.

MB-28767 has been identified as a potent and selective agonist for the EP3 receptor. Its ability to selectively activate this receptor makes it an invaluable chemical probe for elucidating the specific roles of the EP3 receptor in various biological systems. This technical guide provides a comprehensive overview of this compound, including its binding affinity, functional potency, and selectivity, as well as detailed experimental protocols for its characterization.

Quantitative Data for this compound

The following tables summarize the available quantitative data for this compound, establishing its profile as a selective EP3 receptor agonist.

Table 1: Binding Affinity of this compound for Prostanoid Receptors

| Receptor Subtype | Species | Ki (nM) | Radioligand | Cell Line | Reference |

| EP3 | Mouse | 0.6 - 3.7 | [3H]-PGE2 | CHO | [1] |

| EP1 | Mouse | 120 | [3H]-PGE2 | CHO | [1] |

| FP | Mouse | < 100 | [3H]-PGE2 | CHO | [1] |

| EP2 | Mouse | > 1000 | [3H]-PGE2 | CHO | [1] |

| EP4 | Mouse | > 1000 | [3H]-PGE2 | CHO | [1] |

| DP | Mouse | > 1000 | [3H]-PGE2 | CHO | [1] |

| IP | Mouse | > 1000 | [3H]-PGE2 | CHO | [1] |

| TP | Mouse | > 1000 | [3H]-PGE2 | CHO | [1] |

Table 2: Functional Potency of this compound at the EP3 Receptor

| Assay Type | Species/Receptor | Effect | Potency | Cell Line | Reference |

| cAMP Inhibition | Rat EP3β | Inhibition of forskolin-stimulated cAMP | More potent than PGE2 | CHO | [2] |

| cAMP Inhibition | Human EP3 Isoforms | Decrease in intracellular cAMP | (Qualitative) | CHO | [1] |

| Intracellular Ca2+ | Human EP3 Isoforms | Increase in intracellular Ca2+ | (Qualitative) | CHO | [1] |

Signaling Pathways of the EP3 Receptor

The EP3 receptor is known to couple to multiple G-proteins, primarily Gi, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[1][2] Some isoforms have also been shown to couple to Gq, resulting in an increase in intracellular calcium ([Ca2+]i), and potentially Gs or G12/13.[1] The activation of these pathways by an agonist like this compound initiates a cascade of intracellular events.

Experimental Protocols

Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for the EP3 receptor.

Detailed Methodology:

-

Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO) cells stably expressing the human EP3 receptor.

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh lysis buffer and resuspend in a suitable assay buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, combine the cell membranes (typically 20-50 µg of protein), a fixed concentration of [3H]-PGE2 (close to its Kd value), and a range of concentrations of unlabeled this compound.

-

For total binding, omit the unlabeled ligand. For non-specific binding, include a high concentration of unlabeled PGE2.

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

-

Separation and Quantification:

-

Rapidly filter the contents of each well through a glass fiber filter (pre-soaked in a solution like polyethyleneimine to reduce non-specific binding) using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to determine the specific binding at each concentration of this compound.

-

Plot the specific binding as a function of the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Functional Assay

This protocol is used to determine the functional potency (EC50 or IC50) of this compound in modulating cAMP levels.

Detailed Methodology:

-

Cell Culture and Plating:

-

Culture CHO cells stably expressing the human EP3 receptor in appropriate media.

-

Seed the cells into 96-well plates and allow them to adhere and grow to a confluent monolayer.

-

-

Assay Procedure:

-

Wash the cells with a serum-free medium or a suitable assay buffer.

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Add varying concentrations of this compound to the wells and incubate for a short period.

-

Stimulate the cells with a fixed concentration of forskolin (an adenylyl cyclase activator) to induce cAMP production.

-

Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

-

-

cAMP Quantification:

-

Lyse the cells according to the protocol of the chosen cAMP detection kit.

-

Measure the intracellular cAMP concentration using a competitive immunoassay, such as an ELISA or a homogeneous time-resolved fluorescence (HTRF) assay.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Calculate the cAMP concentration in each well based on the standard curve.

-

Plot the percentage of inhibition of forskolin-stimulated cAMP production against the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value for this compound.

-

Conclusion

This compound is a valuable pharmacological tool for investigating the multifaceted roles of the EP3 receptor. Its high potency and selectivity, as demonstrated by the quantitative data presented, make it a reliable chemical probe for in vitro and in vivo studies. The detailed experimental protocols provided in this guide offer a framework for researchers to further characterize the interactions of this compound and other ligands with the EP3 receptor and its various isoforms, ultimately contributing to a deeper understanding of prostaglandin signaling in health and disease.

References

Methodological & Application

Application Notes and Protocols for a Novel ITK Inhibitor (MB-28767) in Canine T-Cell Lymphoma In Vivo Studies

Disclaimer: The following application notes and protocols are a representative guide for the in vivo use of a novel Interleukin-2-inducible T-cell kinase (ITK) inhibitor, herein referred to as MB-28767, for the treatment of T-cell lymphoma in a canine model. This document is compiled based on publicly available information on preclinical studies of similar ITK inhibitors. Specific details for this compound may vary and should be confirmed with the compound supplier.

Introduction

Interleukin-2-inducible T-cell kinase (ITK) is a critical enzyme in the T-cell receptor (TCR) signaling pathway. Dysregulation of this pathway is implicated in the pathogenesis of various T-cell malignancies, making ITK a promising therapeutic target. This compound is a novel, potent, and selective inhibitor of ITK. These application notes provide a framework for in vivo studies to evaluate the safety, tolerability, and anti-tumor efficacy of this compound in dogs with spontaneous T-cell lymphoma. Canine lymphoma shares many similarities with human non-Hodgkin lymphoma, making it a valuable translational model.

Signaling Pathway

This compound targets the TCR signaling cascade by inhibiting the kinase activity of ITK. This disruption interferes with downstream signaling events crucial for T-cell activation, proliferation, and survival.

Caption: Simplified ITK Signaling Pathway and the inhibitory action of this compound.

Experimental Protocols

Animal Model

Spontaneously occurring T-cell lymphoma in client-owned dogs is the recommended model. This approach offers a more clinically relevant setting compared to induced models.

Inclusion Criteria:

-

Histologically confirmed diagnosis of T-cell lymphoma.

-

Measurable disease.

-

Adequate organ function as determined by baseline bloodwork (CBC, serum chemistry).

-

Informed consent from the owner.

Exclusion Criteria:

-

Prior chemotherapy or radiation therapy (for naive cohorts).

-

Concurrent severe systemic disease.

-

Pregnant or lactating animals.

Formulation and Dosing

This compound is formulated for oral administration. The recommended dosing regimen is twice daily. The specific dosage should be determined based on prior dose-escalation studies in healthy dogs. A starting dose can be extrapolated from preclinical studies in other species, such as rats.

| Parameter | Recommendation |

| Formulation | Oral capsules or tablets |

| Dosing Frequency | Twice daily (approximately 12 hours apart) |

| Administration | With a small amount of food to enhance absorption and minimize gastrointestinal upset. |

Study Design and Workflow

A phase I/II, open-label study design is appropriate to evaluate safety and preliminary efficacy.

Caption: A typical workflow for an in vivo study of this compound in canine T-cell lymphoma.

Efficacy Assessment

Tumor response should be evaluated according to standard veterinary criteria (e.g., Veterinary Response Evaluation Criteria for Solid Tumors - vRECIST).

| Assessment | Method | Frequency |

| Tumor Measurement | Calipers for cutaneous lesions; Radiographs, Ultrasound, or CT for internal lesions. | Baseline and every 4-8 weeks. |

| Response Classification | Complete Response (CR), Partial Response (PR), Stable Disease (SD), Progressive Disease (PD). | At each tumor assessment timepoint. |

Safety and Toxicity Monitoring

Close monitoring for adverse events is crucial.

| Assessment | Method | Frequency |

| Physical Examination | General health, body weight, vital signs. | At each visit. |

| Hematology | Complete Blood Count (CBC) with differential. | Weekly for the first 4 weeks, then bi-weekly. |

| Serum Chemistry | Liver enzymes, renal function parameters, electrolytes. | Weekly for the first 4 weeks, then bi-weekly. |

| Urinalysis | As clinically indicated. | As needed. |

Adverse events should be graded according to the Veterinary Cooperative Oncology Group - Common Terminology Criteria for Adverse Events (VCOG-CTCAE).

Data Presentation

Quantitative data should be summarized in clear and concise tables for easy interpretation and comparison.

Table 1: Baseline Characteristics of Study Population

| Characteristic | Value |

|---|---|

| Number of Dogs | |

| Median Age (years) | |

| Sex (Male/Female) | |

| Breed | |

| Stage of Disease |

| Prior Treatments | |

Table 2: Tumor Response to this compound Treatment

| Response Category | Number of Dogs (%) |

|---|---|

| Complete Response (CR) | |

| Partial Response (PR) | |

| Stable Disease (SD) | |

| Progressive Disease (PD) |

| Overall Response Rate (CR+PR) | |

Table 3: Summary of Treatment-Related Adverse Events (VCOG-CTCAE Grade)

| Adverse Event | Grade 1-2 (%) | Grade 3-4 (%) |

|---|---|---|

| Vomiting | ||

| Diarrhea | ||

| Anorexia | ||

| Lethargy | ||

| Neutropenia | ||

| Thrombocytopenia |

| Elevated ALT | | |

Conclusion

This document provides a comprehensive overview and a set of protocols for the in vivo evaluation of this compound, a novel ITK inhibitor, in dogs with T-cell lymphoma. Adherence to these guidelines will facilitate the generation of robust and reliable data to determine the safety and efficacy of this promising therapeutic agent. Further studies may be warranted to explore combination therapies and mechanisms of resistance.

Dissolving MB-28767 for Cell Culture: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

MB-28767 is a compound of interest for cell-based assays and drug development studies. Proper dissolution and preparation of this compound are critical for obtaining accurate and reproducible experimental results. This document provides a comprehensive guide to dissolving this compound for cell culture applications, including protocols for solubility testing, stock solution preparation, and general handling recommendations. As specific solubility data for this compound is not widely available, this guide presents a generalized approach that can be adapted based on empirical testing in your laboratory.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is provided below. This information is essential for accurate stock solution preparation.

| Property | Value |

| Molecular Formula | C₂₂H₃₀O₅[1] |

| Molecular Weight | 374.47 g/mol [1] |

| Appearance | Assumed to be a solid powder |

| Storage of Powder | Recommended at -20°C |

Solubility Testing Protocol

Before preparing a high-concentration stock solution, it is crucial to determine the optimal solvent for this compound. This protocol outlines a method for testing the solubility of the compound in common cell culture-compatible solvents.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Ethanol (EtOH), absolute

-

Phosphate-buffered saline (PBS), sterile

-

Sterile microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Calibrated analytical balance

Procedure:

-

Weighing: Carefully weigh out a small amount of this compound (e.g., 1-5 mg) into three separate sterile microcentrifuge tubes.

-

Solvent Addition: To each tube, add a small volume of one of the test solvents (DMSO, Ethanol, or PBS) to achieve a high target concentration (e.g., 10 mg/mL or a molar concentration like 10 mM).

-

Dissolution: Vortex each tube vigorously for 1-2 minutes.

-

Observation: Visually inspect each solution for complete dissolution. Look for any visible particles or cloudiness.

-

Gentle Warming (Optional): If the compound does not dissolve at room temperature, you may gently warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution.

-

Record Observations: Record the solubility of this compound in each solvent in a table similar to the hypothetical example below.

Quantitative Data Summary

The following table provides a hypothetical summary of this compound solubility based on the testing protocol. Researchers should generate their own data for this specific compound.

| Solvent | Target Concentration | Observation | Solubility |

| DMSO | 10 mM | Clear solution | Soluble |

| Ethanol | 10 mM | Slight precipitate | Sparingly soluble |

| PBS | 10 mM | Insoluble particles | Insoluble |

Based on these hypothetical results, DMSO is the recommended solvent for preparing a stock solution of this compound.

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials and Equipment:

-

This compound powder

-

Anhydrous or molecular sieve-dried Dimethyl Sulfoxide (DMSO)

-

Sterile, amber microcentrifuge tubes or cryovials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile, filter-barrier pipette tips

-

Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Calculations:

-

Molecular Weight (MW) of this compound: 374.47 g/mol

-

Desired Concentration (C): 10 mM = 0.010 mol/L

-

Desired Volume (V): 1 mL = 0.001 L

-

Mass (m) = C x V x MW

-

m = 0.010 mol/L x 0.001 L x 374.47 g/mol = 0.0037447 g = 3.75 mg

Procedure:

-

Weighing this compound: Tare a sterile 1.5 mL microcentrifuge tube on a calibrated analytical balance. Carefully weigh out 3.75 mg of this compound powder and add it to the tube.

-

Adding DMSO: Using a calibrated pipette, add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

-

Dissolution: Securely cap the tube. Vortex the solution at room temperature until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles. If necessary, gentle warming in a 37°C water bath can be used to aid dissolution.

-

Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, amber cryovials to avoid repeated freeze-thaw cycles and exposure to light.

-

Labeling: Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), date of preparation, and your initials.

-

Storage: Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 1 year).

Preparation of Working Solutions for Cell Culture

This protocol describes how to dilute the 10 mM stock solution to a final working concentration in your cell culture medium.

Procedure:

-

Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

-

Serial Dilution: It is recommended to perform a serial dilution of the stock solution in sterile cell culture medium to achieve your desired final concentration. For example, to prepare a 10 µM working solution in 1 mL of medium:

-

Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

-

-

Vehicle Control: It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as your experimental samples (in the example above, 0.01% DMSO).

-

Final DMSO Concentration: Ensure that the final concentration of DMSO in your cell culture medium does not exceed a level that is toxic to your specific cell line, typically below 0.5%.

Mandatory Visualizations

Experimental Workflow for this compound Solution Preparation

Caption: Workflow for preparing this compound stock and working solutions.

Hypothetical Signaling Pathway Modulated by this compound

Since the specific mechanism of action for this compound is not defined in the provided information, the following diagram illustrates a generic kinase signaling pathway that is a common target for drug development. This is a hypothetical representation and may not reflect the actual biological activity of this compound.

Caption: Hypothetical inhibition of a kinase signaling pathway by this compound.

Application Notes and Best Practices

-

Initial Dose-Response Studies: When using this compound for the first time with a particular cell line, it is essential to perform a dose-response experiment to determine the optimal working concentration range and to identify any potential cytotoxicity.

-

Solvent Toxicity Control: Always include a vehicle control (medium with the same concentration of DMSO as the treated samples) to ensure that the observed cellular effects are due to this compound and not the solvent.

-

Cell Morphology Observation: Regularly observe the morphology of your cells under a microscope after treatment with this compound. Any changes in cell shape, attachment, or growth should be noted.

-

Aseptic Technique: Maintain strict aseptic technique throughout the preparation of all solutions to prevent microbial contamination of your cell cultures.

-

Light Sensitivity: As a precautionary measure for many organic compounds, it is recommended to handle and store this compound solutions in a manner that minimizes exposure to light. Using amber tubes is a good practice.

-

Confirmation of Activity: After establishing a protocol for dissolving and using this compound, it is important to confirm its biological activity in your specific assay system.

By following these guidelines and protocols, researchers can confidently prepare and utilize this compound in their cell culture experiments, leading to more reliable and reproducible scientific findings.

References

Application Notes and Protocols for MB-28767 in Mouse Models

A comprehensive guide for researchers, scientists, and drug development professionals.

Disclaimer

Initial literature searches did not yield specific data for a compound designated "MB-28767." The following application notes and protocols are therefore based on established methodologies for preclinical in vivo studies in mouse models with analogous investigational compounds. Researchers should adapt these guidelines based on the specific physicochemical properties and pharmacological targets of this compound.

Introduction

These application notes provide a framework for the in vivo evaluation of this compound in mouse models. The protocols outlined below are intended to guide researchers in designing and executing experiments to assess the pharmacokinetics, efficacy, and mechanism of action of this compound.

Quantitative Data Summary

As no specific data for this compound is publicly available, a template table is provided below for researchers to populate with their experimental data. This structured format will facilitate the comparison of results across different studies.

Table 1: In Vivo Dosage and Administration of this compound in Mouse Models

| Mouse Model | This compound Dosage (mg/kg) | Administration Route | Dosing Frequency | Vehicle | Study Duration | Key Outcomes | Reference (Internal Study ID) |

| Nude (Xenograft) | e.g., 1, 5, 10 | e.g., IP, IV, PO | e.g., QD, BID, Q3D | e.g., Saline, 5% DMSO in PBS | e.g., 28 days | e.g., Tumor growth inhibition | |

| C57BL/6 (Syngeneic) | |||||||

| BALB/c |

Table 2: Pharmacokinetic Parameters of this compound in Mice

| Parameter | Value | Units | Administration Route | Dosage (mg/kg) | Mouse Strain | Reference (Internal Study ID) |

| Cmax | ng/mL | |||||

| Tmax | h | |||||

| AUC(0-t) | ngh/mL | |||||

| AUC(0-inf) | ngh/mL | |||||

| t1/2 | h | |||||

| CL | mL/h/kg | |||||

| Vd | L/kg |

Experimental Protocols

General Guidelines for Substance Administration in Mice

The administration of any compound to laboratory animals must be conducted in accordance with approved Institutional Animal Care and Use Committee (IACUC) protocols.[1] Key considerations include the compound's properties (pH, sterility, solubility), the dose, administration volume, and route.[1]

Common Routes of Administration in Mice:

-

Intraperitoneal (IP) Injection: A common route for rapid absorption.[2] Injections are typically made into the lower abdominal quadrants, taking care to avoid the bladder and gastrointestinal tract.[3]

-

Intravenous (IV) Injection: Provides immediate systemic circulation and is often administered via the lateral tail vein.[2]

-

Oral Gavage (PO): Mimics the natural route of drug intake in humans and is suitable for long-term studies.[2][4]

-

Subcutaneous (SC) Injection: Involves injecting the substance into the loose skin, often on the back of the neck.[1]

Protocol for Intraperitoneal (IP) Administration of this compound

-

Preparation:

-

Prepare the this compound solution in a sterile vehicle at the desired concentration. Ensure the solution is at an appropriate pH and is free of precipitates.

-

Draw the calculated dose into a sterile syringe fitted with a 25-27G needle.[3]

-

-

Animal Restraint:

-

Gently restrain the mouse, positioning it on its back.

-

-

Injection:

-

Insert the needle into the lower right quadrant of the abdomen, avoiding the midline to prevent injury to internal organs.[2]

-

Aspirate briefly to ensure no fluid is drawn back, which would indicate entry into a blood vessel or organ.

-

Inject the solution slowly and smoothly.

-

-

Post-injection Monitoring:

-

Observe the animal for any signs of distress or adverse reactions.

-

Protocol for Efficacy Study in a Xenograft Mouse Model

-

Cell Culture and Implantation:

-

Culture the desired cancer cell line under appropriate conditions.

-

Harvest and resuspend the cells in a suitable medium (e.g., PBS or Matrigel).

-

Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., nude or SCID).

-

-

Tumor Growth and Randomization:

-

Monitor tumor growth regularly using calipers.

-

Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

-

Treatment Administration:

-

Administer this compound or vehicle to the respective groups according to the planned dosage and schedule, following the appropriate administration protocol (e.g., Section 3.2).

-

-

Monitoring and Data Collection:

-

Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

-

Monitor the overall health of the animals.

-

-

Study Endpoint:

-

At the end of the study (based on tumor size limits or a set time point), euthanize the mice and collect tumors and other relevant tissues for further analysis (e.g., histology, biomarker analysis).

-

Signaling Pathways and Mechanism of Action

While the specific signaling pathways affected by this compound are unknown, many therapeutic agents in oncology target key pathways involved in cell proliferation, survival, and angiogenesis. Potential pathways to investigate include:

-

PI3K/Akt/mTOR Pathway: This pathway is frequently activated in cancer and plays a crucial role in cell growth, proliferation, and survival.[5][6][7][8]

-

RAF-MEK-ERK Pathway: A critical signaling cascade that regulates cell proliferation and differentiation.[5]

-

JAK-STAT Pathway: Involved in the regulation of immune responses and cell proliferation.[5]

The diagrams below illustrate a general experimental workflow and a hypothetical signaling pathway that could be investigated for this compound.

References

- 1. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]

- 2. rjptsimlab.com [rjptsimlab.com]

- 3. az.research.umich.edu [az.research.umich.edu]

- 4. researchgate.net [researchgate.net]

- 5. Signaling Pathways and Natural Compounds in Triple-Negative Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting signaling pathways in T-cell acute lymphoblastic leukemia initiating cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Signaling Pathways Controlling the Efficacy of Glioblastoma Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for MB-28767 in Cardiovascular Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

MB-28767 is a synthetic analog of prostaglandin E2 (PGE2). It functions as a potent and moderately selective agonist for the prostaglandin EP3 receptor.[1] Unlike PGE2, which interacts with multiple EP receptor subtypes, this compound's selectivity for the EP3 receptor makes it a valuable tool for elucidating the specific roles of this receptor subtype in various physiological and pathological processes. While its primary therapeutic investigations have focused on gastric cytoprotection, its activity on the EP3 receptor presents opportunities for its use in cardiovascular research, particularly in understanding the nuanced roles of prostanoid signaling in the cardiovascular system.

These application notes provide an overview of this compound, its known biological activities, and detailed protocols for its use in cardiovascular research contexts.

Physicochemical Properties and Data

| Property | Value | Source |

| Molecular Formula | C22H30O5 | GSRS |

| Molecular Weight | 374.47 g/mol | GSRS |

| CAS Number | 80558-61-8 | Benchchem[2] |

| Mechanism of Action | Prostaglandin EP3 Receptor Agonist | Wikipedia[1] |

Quantitative Biological Data

| Assay | Species/Tissue | Effect | Potency/Concentration | Reference |

| Vasodilation | Rabbit Skin | No vasodilation observed | Not Applicable | Patsnap Synapse[3] |

| Plasma Exudation (FMLP-induced) | Rabbit Skin | No potentiation | Not Applicable | Patsnap Synapse[3] |

| Plasma Exudation (Bradykinin-induced) | Rabbit Skin | Modest potentiation | 1 and 10 ng | Patsnap Synapse[3] |

| Smooth Muscle Relaxation | Rabbit Jugular Vein | Low potency relaxation | Low | PubMed[4] |

| Allodynia Induction (intrathecal) | Mouse | Induction of allodynia | Lower potency than PGE2 | PubMed[5] |

| Hyperalgesia Induction (intrathecal) | Mouse | Monophasic hyperalgesic action | 50 pg - 5 µg/kg | PubMed[5] |

Cardiovascular Research Applications

This compound's selectivity for the EP3 receptor allows for the specific investigation of this receptor's function in the cardiovascular system, independent of the often confounding effects of other EP receptor subtypes.